molecular formula C7H3BrF4O2S B13429850 2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene

2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene

Katalognummer: B13429850
Molekulargewicht: 307.06 g/mol
InChI-Schlüssel: YUSLKELZFRSSFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and a trifluoromethylsulfonyl group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong electrophiles and catalysts to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as fluorobenzene. The process includes bromination, sulfonylation, and purification steps to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds .

Wirkmechanismus

The mechanism of action of 2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups such as bromine, fluorine, and trifluoromethylsulfonyl enhances its reactivity towards electrophiles and nucleophiles. This reactivity allows the compound to participate in a wide range of chemical reactions, facilitating the formation of new chemical bonds and functional groups .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The combination of bromine, fluorine, and trifluoromethylsulfonyl groups on the benzene ring makes it a versatile compound for various synthetic applications and research purposes .

Eigenschaften

Molekularformel

C7H3BrF4O2S

Molekulargewicht

307.06 g/mol

IUPAC-Name

2-bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene

InChI

InChI=1S/C7H3BrF4O2S/c8-6-4(9)2-1-3-5(6)15(13,14)7(10,11)12/h1-3H

InChI-Schlüssel

YUSLKELZFRSSFY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)S(=O)(=O)C(F)(F)F)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.